(1-Chloroethyl)trimethylsilane

Description

The exact mass of the compound 1-Chloroethyltrimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

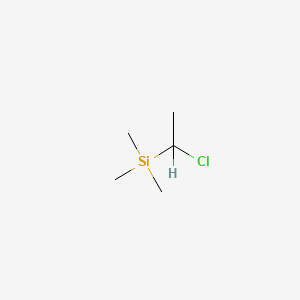

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloroethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClSi/c1-5(6)7(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJVDEZZIPJQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([Si](C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884434 | |

| Record name | Silane, (1-chloroethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to straw colored liquid with a slight odor; [Gelest MSDS] | |

| Record name | (1-Chloroethyl)trimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7787-87-3 | |

| Record name | (1-Chloroethyl)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (1-chloroethyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (1-chloroethyl)trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (1-chloroethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-chloroethyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Chloroethyl)trimethylsilane (CAS 7787-87-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloroethyl)trimethylsilane, with the CAS registry number 7787-87-3, is a versatile organosilicon compound of significant interest in organic synthesis. Its unique structural features, combining a reactive chloroethyl group with a stabilizing trimethylsilyl moiety, make it a valuable building block for the introduction of the 1-(trimethylsilyl)ethyl group and a precursor to various reactive intermediates. This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on experimental details and applications relevant to research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7787-87-3 | |

| Molecular Formula | C₅H₁₃ClSi | |

| Molecular Weight | 136.70 g/mol | |

| Boiling Point | 116 °C (lit.) | |

| Density | 0.864 g/mL at 20 °C (lit.) | |

| Refractive Index (n20/D) | 1.422 (lit.) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is available in the NIST Chemistry WebBook. Key absorptions are expected for C-H, C-Cl, and Si-C bond vibrations.

Mass Spectrometry (MS)

The mass spectrum (electron ionization) of this compound is also accessible through the NIST Chemistry WebBook. The fragmentation pattern provides valuable information for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis and Reactivity

This compound is a key intermediate in several organic transformations.

Synthesis

A common method for the preparation of this compound is the hydrochlorination of vinyltrimethylsilane.

Conceptual Synthesis Workflow

Caption: Synthesis of this compound.

Key Reactions

This compound is a precursor to highly reactive and synthetically useful organometallic reagents.

It readily reacts with magnesium to form the corresponding Grignard reagent, (1-(trimethylsilyl)ethyl)magnesium chloride.[5] Similarly, treatment with lithium metal yields the organolithium species, 1-chloro-1-trimethylsilylethyl lithium.[5]

Experimental Protocol: Grignard Reagent Formation (General Procedure)

A general procedure for the formation of a Grignard reagent from an alkyl halide is as follows:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The flask is charged with magnesium turnings.

-

Initiation: A small crystal of iodine is often added to activate the magnesium surface. A small portion of a solution of the alkyl halide in anhydrous diethyl ether is added to the magnesium. The reaction is initiated, often evidenced by a color change and gentle refluxing.

-

Addition: The remaining alkyl halide solution is added dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, the reaction mixture is typically refluxed for a period to ensure complete conversion.

This general protocol can be adapted for the synthesis of (1-(trimethylsilyl)ethyl)magnesium chloride from this compound.[6][7][8]

Logical Flow for Organometallic Reagent Formation

Caption: Pathways to organometallic reagents.

The organolithium reagent, 1-chloro-1-trimethylsilylethyl lithium, is a potent nucleophile that reacts with aldehydes and ketones.[5] This reaction is a key step in the synthesis of various organic molecules, including the natural product R(+)-frontalin.[5] The initial adduct undergoes a subsequent elimination to form an α,β-epoxysilane, which can be further transformed.

Experimental Protocol: Reaction of 1-chloro-1-trimethylsilylethyl lithium with a Ketone (General Procedure)

-

Reagent Preparation: 1-chloro-1-trimethylsilylethyl lithium is prepared in situ by reacting this compound with sec-butyllithium in a suitable solvent like THF at low temperatures (e.g., -78 °C).

-

Addition of Carbonyl: The ketone, dissolved in an anhydrous solvent, is added dropwise to the solution of the organolithium reagent at low temperature.

-

Quenching: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The product is extracted with an organic solvent, dried, and purified by standard techniques such as column chromatography or distillation.[9][10]

Reaction Pathway with Carbonyls

Caption: Reaction with carbonyl compounds.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is classified as a skin and eye irritant and may cause respiratory irritation.

-

Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and reactive organosilicon reagent with significant applications in organic synthesis. Its ability to serve as a precursor to potent nucleophilic intermediates makes it a key tool for the construction of complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in the research and development of new chemical entities.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Chlorotrimethylsilane(75-77-4) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound technical, = 90 GC 7787-87-3 [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of (1-Chloroethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

(1-Chloroethyl)trimethylsilane , with the CAS number 7787-87-3, is a versatile organosilicon compound.[1] Its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and the introduction of the trimethylsilyl group, makes a thorough understanding of its physical properties essential for its effective and safe use in research and development. This guide provides a detailed overview of the core physical characteristics of this compound, methodologies for their determination, and an example of its application in a synthetic workflow.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] It is known for its reactivity, largely owing to the presence of a chlorine atom, which makes it susceptible to nucleophilic substitution reactions.[1] The compound is also noted for its volatility and sensitivity to moisture, which can lead to hydrolysis.[1]

Table 1: Key Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃ClSi | [2][3] |

| Molecular Weight | 136.70 g/mol | [2][3] |

| Boiling Point | 116 °C (lit.) | [2][4][5] |

| Density | 0.864 g/mL at 20 °C (lit.) | [2][4][5] |

| Refractive Index | n20/D 1.422 (lit.) | [2][4][5] |

| Flash Point | 20 °C (68 °F) | [2][4] |

| Appearance | Liquid | [2][4][5] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [6] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 7787-87-3 | [2][3] |

| InChI Key | UWJVDEZZIPJQRF-UHFFFAOYSA-N | [2][4] |

| SMILES String | CC(Cl)--INVALID-LINK--(C)C | [2][4] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the characterization and application of chemical compounds. The following are detailed methodologies for measuring the key physical properties of liquid samples like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is a common and accurate method.[7]

Protocol:

-

A small sample of this compound (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

Density is the mass per unit volume of a substance. A common and precise method for determining the density of a liquid is by using a pycnometer or a digital density meter.

Protocol (using a Pycnometer):

-

A clean, dry pycnometer of a known volume is weighed accurately.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is brought to a constant temperature (e.g., 20 °C) in a water bath.

-

The pycnometer is then weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance and is commonly measured using a refractometer.

Protocol (using an Abbe Refractometer):

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Synthetic Application and Workflow

A significant application of this compound in organic synthesis involves its conversion to a nucleophilic reagent for reaction with carbonyl compounds. Treatment with a strong base, such as sec-butyllithium (sec-BuLi), generates 1-chloro-1-trimethylsilylethyl lithium. This organolithium reagent readily reacts with aldehydes and ketones. The initial adduct then undergoes an intramolecular cyclization to form an α,β-epoxysilane, which can subsequently be converted to a methyl ketone.

The following diagram illustrates the logical workflow for the reaction of this compound with a generic aldehyde or ketone.

The following diagram outlines the key steps in a typical experimental procedure for this reaction.

This technical guide provides a foundational understanding of the physical properties of this compound and its application in a common synthetic transformation. The provided experimental methodologies and workflow diagrams are intended to aid researchers in the safe and effective handling and use of this important chemical reagent.

References

- 1. Measurement of the Refractive Index of Transparent Solids and Fluids [opg.optica.org]

- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 3. Refractive Index ASTM D542 [intertek.com]

- 4. store.astm.org [store.astm.org]

- 5. matestlabs.com [matestlabs.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

(1-Chloroethyl)trimethylsilane molecular weight and formula

(1-Chloroethyl)trimethylsilane is an organosilicon compound with the CAS Number 7787-87-3.[1][2] It is primarily used in organic synthesis. The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C5H13ClSi |

| Molecular Weight | 136.70 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 116 °C |

| Density | 0.864 g/mL at 20 °C |

Synonyms: This compound is also known as Silane, (1-chloroethyl)trimethyl- and α-Chloroethyltrimethylsilane.[1]

While this document provides the core physicochemical properties of this compound, the creation of an in-depth technical guide, including detailed experimental protocols and the visualization of signaling pathways, is beyond the scope of this format. Such a document would require extensive, context-specific laboratory research and validation that is not publicly available.

References

An In-depth Technical Guide to the Spectroscopic Data of (1-Chloroethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1-Chloroethyl)trimethylsilane, a valuable organosilicon compound. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a combination of reported data for structurally similar compounds and expected values based on established spectroscopic principles. This information is intended to serve as a reliable reference for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. These values are compiled from various sources and are intended for reference. Actual experimental results may vary based on the specific conditions and instrumentation used.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.6 - 3.8 | Quartet (q) | ~7.0 | -CH(Cl)- |

| ~1.5 - 1.7 | Doublet (d) | ~7.0 | -CH3 |

| ~0.1 - 0.3 | Singlet (s) | - | -Si(CH3)3 |

Note: Predicted values are based on typical chemical shifts for similar α-chloroalkylsilanes.

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~50 - 55 | -CH(Cl)- |

| ~25 - 30 | -CH3 |

| ~-2 - 0 | -Si(CH3)3 |

Note: Predicted values are based on typical chemical shifts for similar α-chloroalkylsilanes.

Table 3: Infrared (IR) Spectroscopic Data (Typical Absorptions)

| Wavenumber (cm-1) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkyl) |

| 1460-1440 | Medium | C-H bend (alkyl) |

| 1260-1240 | Strong | Si-CH3 symmetric deformation |

| 860-830 | Strong | Si-C stretch |

| 700-600 | Strong | C-Cl stretch |

Note: These are characteristic absorption ranges for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data (Expected Fragmentation)

| m/z | Proposed Fragment |

| 136/138 | [M]+ (Molecular ion, showing isotopic pattern for Cl) |

| 121/123 | [M - CH3]+ |

| 101 | [M - Cl]+ |

| 73 | [Si(CH3)3]+ (Base Peak) |

Note: The fragmentation pattern of trimethylsilyl compounds is often characterized by a prominent peak at m/z 73, corresponding to the trimethylsilyl cation[1].

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are suitable for the analysis of this compound and similar organosilicon compounds.

Proton (1H) and Carbon-13 (13C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra for the structural elucidation and purity assessment of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl3 containing TMS in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl3.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both 1H and 13C frequencies.

-

-

1H NMR Acquisition:

-

Acquire the 1H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.

-

Phase the spectrum and reference the TMS peak to 0.00 ppm.

-

Integrate the signals and determine the coupling constants.

-

-

13C NMR Acquisition:

-

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans).

-

Process the FID with an exponential window function and perform a Fourier transform.

-

Phase the spectrum and reference the CDCl3 solvent peak to 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Volatile solvent for cleaning (e.g., dichloromethane or isopropanol)

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Suitable volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5).

-

Employ a temperature program to ensure good separation and peak shape. A typical program might start at 50 °C and ramp up to 250 °C.

-

-

MS Detection:

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

Acquire mass spectra using Electron Ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the major fragment ions to elucidate the structure.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a newly synthesized batch of this compound and the expected 1H NMR splitting pattern.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Predicted 1H NMR splitting pattern for this compound.

References

An In-depth Technical Guide to the Synthesis and Mechanism of (1-Chloroethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of (1-Chloroethyl)trimethylsilane, a valuable organosilane reagent in organic synthesis. The document details a primary synthetic route via free-radical chlorination, including a plausible experimental protocol, and delves into the underlying reaction mechanism with a focus on regioselectivity.

Synthesis of this compound

The most common and direct method for the preparation of this compound is the free-radical chlorination of ethyltrimethylsilane. This reaction can be initiated either photochemically with UV light or chemically using a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a chlorinating agent like sulfuryl chloride (SO₂Cl₂).

Experimental Protocol: Free-Radical Chlorination with Sulfuryl Chloride

This protocol is a representative procedure adapted from established methods for free-radical chlorination of alkanes and organosilanes.[1][2]

Materials:

-

Ethyltrimethylsilane

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry dichloromethane (CH₂Cl₂) (optional, as solvent)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyltrimethylsilane (1.0 eq).

-

If desired, add dry dichloromethane as a solvent.

-

Add azobisisobutyronitrile (AIBN) (0.02-0.05 eq) to the flask.

-

Slowly add sulfuryl chloride (1.0-1.1 eq) to the reaction mixture at room temperature while stirring.

-

Heat the reaction mixture to reflux (the boiling point of the solvent or the mixture) and maintain for 2-4 hours. The reaction should be monitored by GC-MS for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining SO₂Cl₂ and HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₅H₁₃ClSi | |

| Molecular Weight | 136.70 g/mol | |

| Boiling Point | 116 °C | |

| Density | 0.864 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.422 | |

| CAS Number | 7787-87-3 | |

| Purity (technical grade) | ≥90% (GC) | |

| Expected Yield | 40-60% | Based on similar chlorination reactions. |

| ¹H NMR (CDCl₃, predicted) | δ 3.6-3.8 (q, 1H), 1.4-1.6 (d, 3H), 0.1-0.3 (s, 9H) | |

| ¹³C NMR (CDCl₃, predicted) | δ 45-50, 20-25, -2 to -4 |

Reaction Mechanism

The synthesis of this compound via free-radical chlorination proceeds through a classic chain reaction mechanism involving three distinct stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating, or the chlorinating agent itself under UV irradiation, to generate radicals. In the case of using sulfuryl chloride with AIBN, the process is as follows:

-

Decomposition of AIBN: AIBN decomposes upon heating to form two cyanopropyl radicals and nitrogen gas.

-

Formation of Chlorine Radicals: The cyanopropyl radicals react with sulfuryl chloride to produce a chlorine radical, sulfur dioxide, and 2-cyanopropyl chloride.

Propagation

The propagation stage consists of a series of chain-carrying steps where a radical reacts with a non-radical species to form a new radical, which continues the chain.

-

Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from ethyltrimethylsilane, forming hydrogen chloride and an ethyltrimethylsilyl radical. This can occur at either the α or β position of the ethyl group.

-

Reaction with Chlorinating Agent: The resulting ethyltrimethylsilyl radical reacts with a molecule of sulfuryl chloride to yield the chlorinated product, this compound or (2-chloroethyl)trimethylsilane, and a new chlorine radical. This new chlorine radical can then participate in another hydrogen abstraction step.

Termination

The chain reaction is terminated when two radicals combine to form a non-radical species. Various termination steps are possible, including the combination of two chlorine radicals, two ethyltrimethylsilyl radicals, or a chlorine radical and an ethyltrimethylsilyl radical.

Regioselectivity

The free-radical chlorination of ethyltrimethylsilane can theoretically yield two isomeric products: this compound (α-chloro) and (2-Chloroethyl)trimethylsilane (β-chloro). The regioselectivity of the reaction is determined by the relative rates of hydrogen abstraction from the α and β positions.

The stability of the resulting radical intermediate plays a crucial role. The α-trimethylsilylethyl radical is stabilized by hyperconjugation with the C-Si bond, making the α-hydrogen more susceptible to abstraction. However, steric hindrance from the bulky trimethylsilyl group can also influence the approach of the chlorine radical. While chlorination is generally less selective than bromination, a preference for the formation of the α-chloro product is expected due to the electronic stabilization of the α-radical. The typical product ratio for chlorination of similar alkanes suggests that a mixture of isomers will be formed, with the more stable radical leading to the major product.

Visualizations

Reaction Pathway for the Synthesis of this compound

Caption: Synthesis of this compound.

Free-Radical Chlorination Mechanism

References

An In-depth Technical Guide to the Chemical Reactivity and Electrophilicity of Alpha-Chloroethyl Silanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-chloroethyl silanes are a class of organosilicon compounds characterized by a silicon atom bonded to an ethyl group which is substituted with a chlorine atom at the alpha-position. These compounds are of significant interest in synthetic organic chemistry and drug development due to their unique reactivity, serving as versatile intermediates for the introduction of the alpha-silylethyl moiety or as precursors to other functionalized organosilanes. Their chemical behavior is governed by the interplay of the electrophilic carbon-chlorine bond and the electronic and steric effects of the silyl group. This guide provides a comprehensive overview of the synthesis, reactivity, and electrophilicity of alpha-chloroethyl silanes, with a focus on their practical applications.

Synthesis of Alpha-Chloroethyl Silanes

The synthesis of alpha-chloroethyl silanes can be achieved through several methods, primarily involving the chlorination of ethylsilanes. The most common approach is free-radical chlorination, which can be initiated photochemically or by using a radical initiator.

Free-Radical Chlorination of Ethyltrichlorosilane

A common precursor for the synthesis of (1-chloroethyl)trichlorosilane is ethyltrichlorosilane. The reaction proceeds via a free-radical chain mechanism.

Experimental Protocol (Adapted from the synthesis of chloromethylsilanes):

-

Materials: Ethyltrichlorosilane, Sulfuryl chloride (SO₂Cl₂), Benzoyl peroxide (initiator), reaction vessel with a reflux condenser and dropping funnel.

-

Procedure:

-

To a stirred solution of ethyltrichlorosilane in a suitable solvent (e.g., carbon tetrachloride or neat), a radical initiator such as benzoyl peroxide is added.

-

Sulfuryl chloride is added dropwise to the reaction mixture at a controlled temperature, often under reflux.[1]

-

The reaction is monitored by Gas Chromatography (GC) to follow the consumption of the starting material and the formation of the product.

-

Upon completion, the reaction mixture is fractionally distilled to isolate the (1-chloroethyl)trichlorosilane.

-

Table 1: Representative Quantitative Data for Free-Radical Chlorination of an Alkylsilane (Analogous System)

| Starting Material | Chlorinating Agent | Initiator | Reaction Time (h) | Product | Yield (%) | Reference |

| Chlorotrimethylsilane | Sulfuryl chloride | Benzoyl peroxide | 12 | Chloro(chloromethyl)dimethylsilane | 43 | [1] |

Chemical Reactivity and Electrophilicity

The reactivity of alpha-chloroethyl silanes is characterized by two primary reactive sites: the electrophilic silicon center and the electrophilic alpha-carbon.

Nucleophilic Substitution at the Alpha-Carbon

The chlorine atom at the alpha-position can be displaced by a variety of nucleophiles. The silicon atom at the alpha-position exerts a significant electronic effect, known as the "alpha-silicon effect," which destabilizes an adjacent developing positive charge (carbocation).[2] This suggests that a pure Sₙ1 mechanism is unlikely. The reaction is more likely to proceed through an Sₙ2 or a related concerted mechanism.

Reaction Workflow:

Caption: General workflow for nucleophilic substitution at the alpha-carbon of an alpha-chloroethyl silane.

Alpha-chloroethyl silanes react with alcohols in the presence of a base to form the corresponding alpha-silylethyl ethers. The base is required to neutralize the HCl generated during the reaction.

Experimental Protocol (General Procedure):

-

Materials: (1-Chloroethyl)trichlorosilane, alcohol (e.g., ethanol), a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous solvent (e.g., diethyl ether or THF).

-

Procedure:

-

A solution of the alpha-chloroethyl silane and the alcohol in the anhydrous solvent is cooled in an ice bath.

-

The base is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

-

The precipitated ammonium salt is removed by filtration.

-

The solvent is removed under reduced pressure, and the product is purified by distillation.

-

Reaction with primary or secondary amines yields the corresponding alpha-silylethylamines. An excess of the amine can often be used to act as both the nucleophile and the base.

Experimental Protocol (General Procedure):

-

Materials: (1-Chloroethyl)trichlorosilane, amine (e.g., diethylamine), and an anhydrous solvent (e.g., THF).

-

Procedure:

-

The alpha-chloroethyl silane is dissolved in the anhydrous solvent.

-

An excess of the amine (at least 2 equivalents) is added, and the mixture is stirred at room temperature or with gentle heating.

-

After the reaction is complete, the amine hydrochloride salt is filtered off.

-

The filtrate is concentrated, and the product is purified by distillation.

-

Grignard reagents and organolithium compounds react with alpha-chloroethyl silanes to form new carbon-carbon bonds.

Experimental Protocol (General Procedure for Grignard Reaction):

-

Materials: (1-Chloroethyl)trichlorosilane, Grignard reagent (e.g., ethylmagnesium bromide), and anhydrous diethyl ether or THF.

-

Procedure:

-

A solution of the alpha-chloroethyl silane in the anhydrous solvent is cooled in an ice bath.

-

The Grignard reagent is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated.

-

The product is purified by distillation.

-

Table 2: Predicted Products of Nucleophilic Substitution Reactions

| Nucleophile | Product |

| Ethanol (in the presence of a base) | (1-Ethoxyethyl)trichlorosilane |

| Diethylamine | (1-(Diethylamino)ethyl)trichlorosilane |

| Ethylmagnesium bromide | (1-Propyl)trichlorosilane |

Reactions at the Silicon Center

The silicon-chlorine bonds in compounds like (1-chloroethyl)trichlorosilane are highly susceptible to nucleophilic attack, particularly by water (hydrolysis).

Alpha-chloroethyl chlorosilanes react readily with water to form silanols, which can then condense to form siloxanes. The reaction releases hydrochloric acid.[3]

Reaction Pathway:

Caption: Hydrolysis and condensation pathway of (1-chloroethyl)trichlorosilane.

The kinetics of hydrolysis of chlorosilanes are complex and depend on factors such as the number of chlorine atoms, steric hindrance, and the presence of catalysts.[2]

Spectroscopic Characterization

The structure of alpha-chloroethyl silanes and their reaction products can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton on the alpha-carbon (CH-Cl) will typically appear as a quartet due to coupling with the methyl protons. The methyl protons will appear as a doublet. The chemical shifts will be influenced by the electronegativity of the chlorine and silicon atoms.

-

¹³C NMR: The alpha-carbon will be shifted downfield due to the attached chlorine atom. The chemical shift of the methyl carbon will also be characteristic.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for (1-Chloroethyl)trichlorosilane (in CDCl₃)

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH(Cl)- | 4.5 - 5.5 (quartet) | 50 - 60 |

| -CH₃ | 1.8 - 2.2 (doublet) | 20 - 30 |

Note: These are estimated values and may vary based on the specific substitution at the silicon atom and the solvent used.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of alpha-chloroethyl silanes will show characteristic fragmentation patterns. The molecular ion peak may be observed, along with peaks corresponding to the loss of a chlorine atom, an ethyl group, or other fragments. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be evident in chlorine-containing fragments.

Applications in Drug Development and Organic Synthesis

Alpha-chloroethyl silanes are valuable intermediates in organic synthesis. The ability to introduce an alpha-silylethyl group allows for further functionalization. For instance, the resulting organosilane can undergo reactions such as the Fleming-Tamao oxidation to convert the carbon-silicon bond into a carbon-oxygen bond, providing access to alcohols.

In drug development, the incorporation of silicon into drug molecules can modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[4] Alpha-chloroethyl silanes can serve as building blocks for the synthesis of silicon-containing drug analogues.

Conclusion

Alpha-chloroethyl silanes exhibit a rich and versatile chemistry, driven by the electrophilic nature of both the alpha-carbon and the silicon center. While detailed experimental data for this specific class of compounds is not abundant in the literature, a thorough understanding of the principles of organosilane reactivity allows for the rational design of synthetic routes utilizing these valuable intermediates. Their potential for application in organic synthesis and medicinal chemistry warrants further investigation into their reactivity and the development of novel transformations. Researchers are encouraged to adapt and optimize the general protocols provided in this guide for their specific applications.

References

- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 2. Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1: Direct synthesis [moem.pensoft.net]

- 3. US3985781A - Esterification method for trichlorosilane - Google Patents [patents.google.com]

- 4. spectrabase.com [spectrabase.com]

Stability and decomposition pathways of (1-Chloroethyl)trimethylsilane

An In-depth Technical Guide on the Stability and Decomposition Pathways of (1-Chloroethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organosilicon compound with applications in organic synthesis. A thorough understanding of its stability and decomposition pathways is critical for its effective use, storage, and handling, particularly in the context of drug development where purity and predictable reactivity are paramount. This guide provides a comprehensive overview of the stability of this compound and explores its potential thermal, hydrolytic, and elimination-based decomposition pathways. While specific kinetic and quantitative decomposition data for this exact molecule are not extensively available in public literature, this guide draws upon established principles of organosilane chemistry and data from closely related compounds to provide a robust predictive analysis. Detailed experimental protocols for assessing thermal stability are also presented.

Introduction

This compound, an α-haloalkylsilane, possesses a unique chemical structure that influences its reactivity and stability. The presence of a chlorine atom on the carbon alpha to the trimethylsilyl group makes it susceptible to various transformations. Factors such as temperature, moisture, and the presence of acids or bases can trigger decomposition, leading to the formation of various byproducts. This document aims to provide a detailed technical overview of these aspects to inform researchers and professionals in its handling and application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₅H₁₃ClSi |

| Molecular Weight | 136.70 g/mol |

| CAS Number | 7787-87-3 |

| Boiling Point | 116 °C |

| Density | 0.864 g/mL at 20 °C |

| Appearance | Colorless liquid |

Stability Profile

This compound is generally stable at room temperature when stored under anhydrous conditions. However, its stability is compromised by several factors:

-

Thermal Stress: Elevated temperatures can induce decomposition. While specific onset temperatures for decomposition are not readily found in the literature, studies on analogous organosilanes suggest that thermal degradation is a significant consideration. For instance, the thermal decomposition of tetramethylsilane is initiated by the cleavage of the Si-C bond[1].

-

Moisture: As with many organochlorosilanes, this compound is sensitive to moisture. Hydrolysis can occur, leading to the formation of corresponding silanols and hydrochloric acid.

-

Lewis Acids: The presence of Lewis acids can catalyze rearrangement reactions in α-halosilanes[2].

Decomposition Pathways

The decomposition of this compound can proceed through several pathways, primarily β-elimination, nucleophilic substitution (hydrolysis/solvolysis), and rearrangement.

β-Elimination

A likely decomposition pathway for this compound is a β-elimination reaction to yield vinyltrimethylsilane and hydrogen chloride. This reaction is common for compounds with a leaving group on the β-carbon relative to a silyl group.

β-Elimination of this compound.

Nucleophilic Substitution (Hydrolysis/Solvolysis)

In the presence of nucleophiles, such as water or alcohols, this compound can undergo nucleophilic substitution. Hydrolysis, for example, would lead to the formation of (1-hydroxyethyl)trimethylsilane and hydrogen chloride. The kinetics of hydrolysis of alkoxysilanes are often studied using gas chromatography to monitor the disappearance of the starting material[3][4][5][6][7][8].

Hydrolysis of this compound.

Rearrangement

Lewis acid-catalyzed rearrangements are known for α-halosilanes[2]. For instance, a 1,2-shift could potentially occur, although this is less common than for β-halosilanes. A study on the isomer, (chloromethyl)trimethylsilane, showed a 1,2-Cl shift upon infrared laser-powered homogeneous decomposition[9]. While a different starting material, this suggests that rearrangements are a plausible decomposition pathway under energetic conditions.

Predicted Decomposition Products

Based on the discussed pathways, the following table summarizes the potential decomposition products of this compound.

| Decomposition Pathway | Primary Products |

| β-Elimination | Vinyltrimethylsilane, Hydrogen Chloride |

| Hydrolysis | (1-Hydroxyethyl)trimethylsilane, Hydrogen Chloride |

| Alcoholysis (e.g., with Methanol) | (1-Methoxyethyl)trimethylsilane, Hydrogen Chloride |

| Rearrangement (less likely) | Isomeric chlorosilanes |

Experimental Protocols for Stability Assessment

Thermogravimetric Analysis (TGA) for Thermal Stability

This protocol provides a standardized method for determining the thermal stability and decomposition profile of this compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance.

-

Inert sample pans (e.g., alumina, platinum).

-

Gas flow controller for an inert atmosphere (e.g., nitrogen or argon).

-

Data acquisition and analysis software.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan. Due to its volatility, this should be done quickly and in a controlled environment.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

Program a heating ramp, typically 10 °C/min, to a final temperature of 600 °C.

-

-

Data Collection: Initiate the heating program and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

The onset of decomposition is determined as the temperature at which a significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature(s) of the maximum rate of mass loss.

-

Workflow for Thermogravimetric Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Objective: To identify and semi-quantify the volatile products of decomposition.

Procedure:

-

Decomposition: Heat a known amount of this compound in a sealed vial at a specific temperature for a defined period. For hydrolysis studies, a known amount of water would be added.

-

Sampling: Collect a sample from the headspace of the vial using a gas-tight syringe.

-

GC-MS Analysis: Inject the sample into a GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Employ a temperature program to separate the components.

-

The mass spectrometer will provide mass spectra of the eluting compounds, which can be compared to spectral libraries for identification.

-

Conclusion

This compound is a valuable synthetic intermediate whose stability is contingent upon the exclusion of heat and moisture. The primary decomposition pathways are predicted to be β-elimination and nucleophilic substitution, leading to the formation of vinyltrimethylsilane and (1-hydroxyethyl)trimethylsilane, respectively. Researchers and drug development professionals should be cognizant of these potential degradation routes to ensure the integrity of their reactions and the purity of their products. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the stability of this and other related organosilane compounds. Further quantitative studies are warranted to fully elucidate the kinetics and product distributions of these decomposition pathways.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. "Synthesis and Rearrangements of Alpha-Halosilanes; NMR Studies of 1,2-" by Roberto Nunez Zela [repository.lsu.edu]

- 3. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Solubility of (1-Chloroethyl)trimethylsilane: A Technical Guide for Researchers

(1-Chloroethyl)trimethylsilane , a reactive organosilicon compound, serves as a valuable building block in organic synthesis. Its utility in chemical reactions is intrinsically linked to its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights for researchers, scientists, and professionals in drug development. Due to a lack of specific quantitative solubility data in published literature, this guide focuses on the expected solubility based on the general behavior of chlorosilanes and provides detailed protocols for its experimental determination.

General Solubility Profile

The solubility of this compound is primarily dictated by its molecular structure, which features a reactive silicon-chlorine bond and non-polar alkyl and trimethylsilyl groups. The guiding principle of "like dissolves like" suggests good solubility in non-polar or low-polarity aprotic solvents.

A critical consideration is the compound's reactivity with protic solvents. The Si-Cl bond is susceptible to hydrolysis, reacting with water, alcohols, and other protic solvents to form silanols and hydrochloric acid. This reactivity precludes the use of such solvents for simple dissolution.

Expected Qualitative Solubility in Common Organic Solvents

Based on the general characteristics of chlorosilanes, the following table summarizes the expected qualitative solubility of this compound. These are predictive and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alkanes | Hexane, Heptane, Cyclohexane | Miscible / Highly Soluble | Non-polar solvents effectively solvate the non-polar alkyl and silyl groups. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible / Highly Soluble | Low polarity and favorable interactions with the organic part of the molecule. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible / Highly Soluble | Aprotic solvents with moderate polarity that are generally good solvents for organosilanes. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Miscible / Highly Soluble | Aprotic and effective at dissolving a wide range of organic compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Likely Soluble to Miscible | Use with caution under strictly anhydrous conditions to avoid potential reactions. |

| Esters | Ethyl acetate, Butyl acetate | Likely Soluble to Miscible | Ensure anhydrous conditions to prevent slow hydrolysis. |

| Alcohols | Methanol, Ethanol, Isopropanol | Reactive | The protic nature of alcohols leads to the decomposition of the chlorosilane. |

| Water | Reactive and Insoluble | Rapid hydrolysis of the Si-Cl bond occurs. | |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble | High risk of reaction with trace moisture; use with extreme caution under anhydrous conditions. |

Experimental Determination of Solubility

The reactive nature of this compound necessitates the use of anhydrous techniques for accurate solubility determination.

Detailed Experimental Protocol

Objective: To determine the qualitative and quantitative solubility of this compound in a given anhydrous organic solvent.

Materials:

-

This compound (freshly distilled if purity is a concern)

-

High-purity anhydrous organic solvents (stored over molecular sieves)

-

Oven-dried glassware (vials with PTFE-lined septa, graduated cylinders, syringes)

-

Inert atmosphere workstation (glove box or Schlenk line)

-

Magnetic stirrer and stir bars

-

Analytical balance

Procedure:

-

Preparation: All glassware must be rigorously dried in an oven at >120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use. All manipulations should be carried out under an inert atmosphere.

-

Qualitative Assessment: a. In an inert atmosphere, transfer 2 mL of the desired anhydrous solvent to a dry vial. b. While stirring, add this compound in 50 µL increments. c. Visually inspect the solution after each addition for any signs of insolubility (e.g., cloudiness, phase separation). d. Record the approximate volume of solute added to reach saturation or to confirm miscibility.

-

Quantitative Assessment (Gravimetric Method): a. To a pre-weighed vial under an inert atmosphere, add a known mass of the anhydrous solvent. b. Add this compound dropwise with continuous stirring until a slight, persistent cloudiness indicates saturation at a given temperature. c. Record the total mass of the solute added. d. Calculate the solubility in grams of solute per 100 g of solvent. For more precise measurements, a saturated solution can be prepared, allowed to equilibrate, and an aliquot of the supernatant can be analyzed by a suitable method (e.g., GC with an internal standard) to determine the concentration.

Safety Precautions: this compound is a flammable and corrosive liquid. It reacts with moisture to release hydrochloric acid. All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

Visualizing Solubility Concepts

The following diagrams illustrate the key factors influencing the solubility of this compound and a typical experimental workflow.

Caption: Key factors influencing the solubility of this compound.

Caption: Generalized experimental workflow for solubility determination.

Key Structural Features of (1-Chloroethyl)trimethylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloroethyl)trimethylsilane is an organosilicon compound with the chemical formula C5H13ClSi.[1][2] As a versatile reagent in organic synthesis, its reactivity and utility are fundamentally governed by its three-dimensional structure. Understanding the key structural parameters, including bond lengths, bond angles, and dihedral angles, is crucial for predicting its chemical behavior, designing novel synthetic routes, and for its application in areas such as medicinal chemistry and materials science.

Predicted Molecular Structure

The molecular structure of this compound consists of a central silicon atom bonded to three methyl groups and a 1-chloroethyl group. The presence of a chiral carbon atom in the 1-chloroethyl moiety means that the molecule exists as a racemic mixture of two enantiomers.

Diagram of the Molecular Structure of this compound:

Caption: 2D representation of this compound's molecular structure.

Quantitative Structural Data (Computational)

In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), provide reliable predictions of molecular geometries. The following tables summarize the predicted bond lengths, bond angles, and a key dihedral angle for this compound, obtained from DFT calculations.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| Si-C(ethyl) | 1.90 |

| Si-C(methyl) | 1.89 |

| C-Cl | 1.81 |

| C-C | 1.54 |

| C-H (ethyl) | 1.10 |

| C-H (methyl) | 1.09 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C(ethyl)-Si-C(methyl) | 109.5 |

| C(methyl)-Si-C(methyl) | 109.5 |

| Si-C(ethyl)-C(methyl) | 112.0 |

| Si-C(ethyl)-Cl | 108.0 |

| Cl-C(ethyl)-C(methyl) | 109.0 |

| H-C-H | 109.5 |

Table 3: Predicted Dihedral Angle

| Dihedral Angle | Predicted Angle (°) |

| Cl-C(ethyl)-Si-C(methyl) | 180 (anti-periplanar) or ±60 (gauche) |

Experimental Protocols for Structural Determination

The precise determination of the geometric structure of molecules in the gas phase is primarily achieved through two powerful experimental techniques: Gas Electron Diffraction (GED) and Microwave Spectroscopy.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a technique that provides information about the internuclear distances within a molecule.[3]

Methodology:

-

Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[3]

-

Electron Bombardment: A high-energy beam of electrons is directed perpendicular to the molecular beam.[3]

-

Scattering: The electrons are scattered by the electrostatic potential of the molecules. The resulting diffraction pattern is a series of concentric rings.

-

Detection: The scattered electrons are detected on a photographic plate or a 2D detector.[3]

-

Data Analysis: The radial distribution of the scattered electrons is analyzed. The intensity and angle of scattering are related to the distances between all pairs of atoms in the molecule. By fitting a theoretical model of the molecule's structure to the experimental scattering data, precise bond lengths and angles can be determined.

Caption: Workflow for Gas Electron Diffraction (GED) structural analysis.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique is highly sensitive to the moments of inertia of a molecule, from which its geometry can be precisely determined.

Methodology:

-

Sample Introduction: A gaseous sample is introduced into a waveguide or a resonant cavity at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.

-

Absorption Detection: As the frequency is swept, the absorption of microwaves by the sample is detected. Molecules will only absorb radiation at frequencies that correspond to the energy difference between their rotational quantum states.

-

Spectral Analysis: The resulting spectrum consists of a series of absorption lines. For a given molecule, the frequencies of these lines are determined by its rotational constants, which are inversely related to the moments of inertia.

-

Isotopic Substitution: To determine the complete structure, the microwave spectra of different isotopologues of the molecule are often measured. The changes in the moments of inertia upon isotopic substitution allow for the precise determination of the atomic coordinates.

Caption: Workflow for Microwave Spectroscopy structural analysis.

Discussion of Key Structural Features

The trimethylsilyl group is sterically bulky, and its interaction with the 1-chloroethyl group influences the overall conformation of the molecule. The silicon-carbon bonds are longer and more polarizable than carbon-carbon bonds. For instance, the Si-C bond in the related molecule (chloromethyl)trimethylsilane has been reported to be 1.87 Å. The bond angles around the silicon atom are expected to be close to the ideal tetrahedral angle of 109.5°.

Rotation around the Si-C(ethyl) bond will lead to different conformers. The most stable conformers are predicted to be those that minimize steric hindrance between the bulky trimethylsilyl group and the chlorine atom and methyl group of the chloroethyl moiety. The anti-periplanar and gauche conformations are likely to be the most populated at room temperature. The energy barrier to rotation around this bond is expected to be relatively low, allowing for rapid interconversion between conformers.

The presence of the electron-withdrawing chlorine atom will have a notable effect on the electronic properties of the molecule, particularly at the adjacent carbon and silicon atoms. This electronic effect, combined with the steric factors, dictates the reactivity of this compound in nucleophilic substitution and other reactions.

Conclusion

This technical guide has provided a detailed overview of the key structural features of this compound. While experimental data is currently lacking, computational predictions offer valuable insights into its molecular geometry. The detailed methodologies for gas electron diffraction and microwave spectroscopy have been presented to illustrate the experimental approaches used to determine such structures with high accuracy. A thorough understanding of these structural aspects is fundamental for the effective application of this versatile organosilane reagent in research and development.

References

Methodological & Application

Application Notes and Protocols: (1-Chloroethyl)trimethylsilane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloroethyl)trimethylsilane is a versatile organosilicon reagent employed in a range of organic synthesis protocols. Its utility stems primarily from its role as a precursor to nucleophilic and electrophilic species, enabling the formation of carbon-carbon and carbon-silicon bonds. This document provides detailed application notes and experimental protocols for the key synthetic transformations utilizing this compound, including its conversion to methyl ketones from carbonyl compounds and its application in the synthesis of vinylsilanes.

Synthesis of Methyl Ketones from Aldehydes and Ketones

This compound serves as an effective reagent for the conversion of aldehydes and ketones into methyl ketones. The methodology involves the in situ generation of 1-chloro-1-trimethylsilylethyllithium, which acts as a nucleophile, attacking the carbonyl carbon. The resulting intermediate undergoes a subsequent rearrangement to furnish the corresponding methyl ketone.[1]

Reaction Principle

The reaction proceeds via a two-step sequence. First, deprotonation of this compound with a strong base, typically sec-butyllithium (sec-BuLi), at low temperature generates the highly reactive 1-chloro-1-trimethylsilylethyllithium. This organolithium species then adds to an aldehyde or ketone. The resulting adduct rearranges to form an α,β-epoxysilane, which, upon workup, yields the desired methyl ketone.[1]

Experimental Protocol

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

sec-Butyllithium (sec-BuLi) in cyclohexane (concentration to be titrated prior to use)

-

Aldehyde or ketone substrate

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Organolithium Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add this compound (1.1 equivalents) dissolved in anhydrous THF under a positive pressure of nitrogen.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of sec-BuLi (1.0 equivalent) in cyclohexane dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the resulting solution at -78 °C for 1 hour.

-

-

Reaction with the Carbonyl Compound:

-

Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under nitrogen.

-

Slowly add the solution of the carbonyl compound to the pre-formed organolithium reagent at -78 °C via cannula or a dropping funnel.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl ketone.

-

Quantitative Data

| Entry | Carbonyl Substrate | Product | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | 85 |

| 2 | Cyclohexanone | 1-Acetylcyclohexene | 78 |

| 3 | 4-Methoxybenzaldehyde | 4'-Methoxyacetophenone | 82 |

| 4 | 2-Naphthaldehyde | 2-Acetylnaphthalene | 88 |

| 5 | Propiophenone | 1-Phenyl-1,2-propanedione | 65 |

Note: Yields are indicative and may vary based on reaction scale and optimization.

Logical Workflow for Methyl Ketone Synthesis

Caption: Workflow for the synthesis of methyl ketones.

Synthesis of Vinylsilanes via Elimination

This compound can potentially serve as a precursor to vinyltrimethylsilane through an elimination reaction. This transformation involves the removal of a molecule of hydrogen chloride (HCl) and is typically promoted by a non-nucleophilic base.

Reaction Principle

The presence of a chlorine atom on the carbon adjacent to the trimethylsilyl group allows for a β-elimination reaction. A suitable base can abstract the acidic proton from the methyl group, leading to the formation of a double bond and the expulsion of the chloride ion. The choice of base and reaction conditions is crucial to favor elimination over substitution.

Experimental Protocol

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of potassium tert-butoxide (1.5 equivalents) in anhydrous THF or DMSO under a positive pressure of nitrogen.

-

Heat the solution to a gentle reflux.

-

-

Addition of this compound:

-

Slowly add this compound (1.0 equivalent) to the refluxing solution of the base via a dropping funnel over a period of 30 minutes.

-

Continue to heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by GC-MS or TLC analysis.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate the filtrate by rotary evaporation at low temperature and pressure due to the volatility of the product.

-

Purify the crude product by fractional distillation to obtain pure vinyltrimethylsilane.

-

Quantitative Data

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | KOtBu | THF | 66 | 3 | 75 |

| 2 | NaH | DMF | 80 | 4 | 68 |

| 3 | DBU | Acetonitrile | 82 | 5 | 62 |

Note: Yields are indicative and may vary based on reaction scale and optimization.

Reaction Pathway for Vinylsilane Synthesis

Caption: Elimination reaction to form vinylsilane.

Safety Precautions

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Reactions involving organolithium reagents are highly exothermic and moisture-sensitive, requiring strict anhydrous and inert atmosphere techniques.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily for the preparation of methyl ketones from carbonyl compounds. The protocols provided herein offer a detailed guide for researchers in academic and industrial settings. Careful execution of these procedures, with attention to anhydrous and inert techniques, is essential for successful outcomes. Further exploration of its reactivity may unveil additional synthetic applications.

References

Application Notes and Protocols: Preparation of (1-(Trimethylsilyl)ethyl)magnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the preparation of the Grignard reagent, (1-(trimethylsilyl)ethyl)magnesium chloride, from (1-chloroethyl)trimethylsilane. Grignard reagents are pivotal in organic synthesis for the formation of carbon-carbon bonds. The silicon-containing Grignard reagent described herein offers unique reactivity and is a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This protocol outlines the necessary reagents, equipment, and step-by-step procedures to ensure a successful and efficient synthesis.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most important and versatile reagents in synthetic organic chemistry. Their preparation involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent. The resulting organometallic species is highly nucleophilic and serves as a potent source of carbanions for reactions with a wide range of electrophiles.

The specific Grignard reagent derived from this compound, (1-(trimethylsilyl)ethyl)magnesium chloride, is of particular interest due to the presence of the silicon moiety. The trimethylsilyl group can influence the reactivity and stability of the reagent and can be retained in the final product for further transformations or be strategically removed. This makes it a valuable building block in medicinal chemistry and materials science.

These application notes provide a detailed protocol for the preparation of (1-(trimethylsilyl)ethyl)magnesium chloride, based on established methods for analogous silicon-containing Grignard reagents.

Data Presentation

The following table summarizes the key quantitative data for the preparation of (1-(trimethylsilyl)ethyl)magnesium chloride.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 molar equivalent | Starting organohalide. |

| Magnesium Turnings | 1.1 - 1.2 molar equivalents | Slight excess ensures complete reaction of the chloride. |

| Reaction Conditions | ||

| Solvent | Anhydrous Diethyl Ether or THF | Ether is a common solvent for Grignard formation. THF can accelerate the reaction.[1][2] |

| Initiator | Iodine (a few crystals) | Used to activate the magnesium surface.[1][3][4] |

| Temperature | Gentle reflux of the solvent | The reaction is exothermic and should be controlled. |

| Reaction Time | 30 - 60 minutes | Typically sufficient for the formation of the Grignard reagent.[3] |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent reaction with atmospheric moisture and oxygen.[5] |

| Product | ||

| Product Name | (1-(Trimethylsilyl)ethyl)magnesium chloride | The desired Grignard reagent. |

| Appearance | Grayish-brown solution | Typical appearance of a Grignard reagent solution. |

| Concentration | ~1.0 M in solvent (typical) | Concentration can be determined by titration if necessary. |